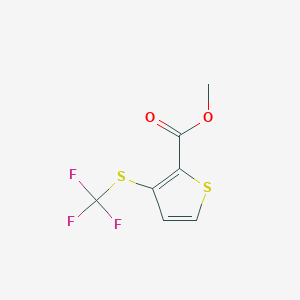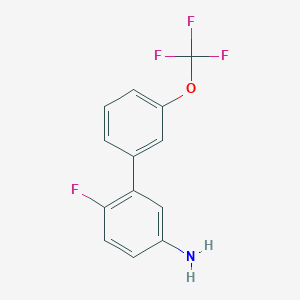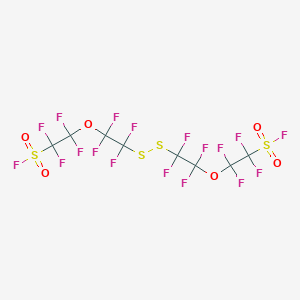
Aluminum 2,3-naphthalocyanine chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum 2,3-naphthalocyanine chloride: is a phthalocyanine dye used primarily in photonics and optics . This compound is known for its unique structural properties and its ability to absorb light, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aluminum 2,3-naphthalocyanine chloride typically involves the reaction of naphthalocyanine with aluminum chloride under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is often produced in various grades, including military, ACS, reagent, and technical grades .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum 2,3-naphthalocyanine chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield halogenated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, aluminum 2,3-naphthalocyanine chloride is used as a dye and a photosensitizer in various photochemical reactions. Its ability to absorb light makes it valuable in studying light-induced chemical processes .
Biology and Medicine: In biology and medicine, this compound is used in photodynamic therapy (PDT) for cancer treatment. It acts as a photosensitizer that, when exposed to light, produces reactive oxygen species that can kill cancer cells .
Industry: In industry, this compound is used in the production of optical devices and sensors. Its unique optical properties make it suitable for applications in photonics and optoelectronics .
Mécanisme D'action
The mechanism of action of aluminum 2,3-naphthalocyanine chloride involves its ability to absorb light and transfer energy to molecular oxygen, producing reactive oxygen species. These reactive species can induce oxidative stress in target cells, leading to cell death or other therapeutic effects . The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are susceptible to oxidative damage .
Comparaison Avec Des Composés Similaires
- Aluminum phthalocyanine chloride
- Zinc phthalocyanine
- Copper phthalocyanine
Comparison: Aluminum 2,3-naphthalocyanine chloride is unique due to its specific naphthalocyanine structure, which provides distinct optical properties compared to other phthalocyanines. For example, zinc and copper phthalocyanines have different absorption spectra and photochemical behaviors, making this compound particularly suitable for certain applications in photonics and photodynamic therapy .
Propriétés
Numéro CAS |
33273-14-2 |
|---|---|
Formule moléculaire |
C48H24AlClN8 |
Poids moléculaire |
775.2 g/mol |
Nom IUPAC |
54-chloro-13,26,39,52,53,55,56,57-octaza-54-aluminatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24N8.Al.ClH/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;1H/q-2;+3;/p-1 |
Clé InChI |
CPNBSRSROUSDIB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Al](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12063795.png)





![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)

![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)




